Cas no 1524-88-5 (Flurandrenolide)

Flurandrenolide is a synthetic corticosteroid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties. It is commonly formulated as a topical cream or ointment for the treatment of dermatological conditions such as eczema, psoriasis, and allergic contact dermatitis. The compound exhibits high glucocorticoid receptor affinity, ensuring effective localized activity with minimal systemic absorption. Its fluorinated structure enhances lipid solubility, improving skin penetration and therapeutic efficacy. Flurandrenolide is particularly valued for its sustained release from occlusive dressings, allowing prolonged action. Careful application is advised to avoid potential adverse effects, including skin atrophy or hypothalamic-pituitary-adrenal axis suppression. It remains a reliable option for managing moderate to severe inflammatory skin disorders.
Flurandrenolide structure
Flurandrenolide structure
商品名:Flurandrenolide
CAS番号:1524-88-5
MF:C24H33FO6
メガワット:436.52
MDL:MFCD00079290
CID:41526
PubChem ID:15209

Flurandrenolide 化学的及び物理的性質

名前と識別子

    • Flurandrenolide
    • Fludroxycortide
    • Flurandrenolone
    • Pregn-4-ene-3,20-dione,6a-fluoro-11b,16a,17,21-tetrahydroxy-, cyclic 16,17-acetal with acetone(7CI,8CI)
    • 2H-Naphth[2',1':4,5]indeno[1,2-d][1,3]dioxole,pregn-4-ene-3,20-dione deriv.
    • 33379
    • 6a-Fluoro-11b,21-dihydroxy-16a,17a-(isopropylidenedioxy)pregn-4-ene-3,20-dione
    • 6a-Fluoro-16a-hydroxyhydrocortisone 16,17-acetonide
    • Alondra F
    • Cordran
    • Drenison
    • Drocort
    • Fluadrenolone
    • Fluorandrenolone
    • Fluorandrenolone acetonide
    • Fluoroandrenolone acetonide
    • Flurandrenolone acetonide
    • Haelan
    • HaldroneF
    • L 33379
    • Sermaka
    • cordan
    • Astonin
    • alondra-f
    • l33379
    • Fludroxycortidum [INN-Latin]
    • D00328
    • DTXCID0027434
    • Q5462632
    • Prestwick3_000645
    • Fludroxicortida (INN-Spanish)
    • Acetonide of 6alpha-fluoro-16alpha-hydroxyhydrocortisone
    • SR-01000003119
    • CCG-220645
    • NCGC00016586-01
    • DTXSID2047434
    • Prestwick1_000645
    • Fludroxicortida
    • Haldrone-F
    • Prestwick0_000645
    • FLUDROXYCORTIDE (MART.)
    • 1524-88-5
    • NCGC00256709-01
    • Tox21_110509_1
    • CS-4526
    • FLURANDRENOLIDE [VANDF]
    • FLUDROXYCORTIDE [JAN]
    • NS00010341
    • Fludroxicortidum
    • NCGC00023234-03
    • 6alpha-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione, cyclic 16,17-acetal with acetone
    • (4R,8S,9S,11S,13R,19S)-19-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
    • FLURANDRENOLIDE (USP MONOGRAPH)
    • CHEMBL1201012
    • MLS001148136
    • EN300-19631165
    • Fludroxycortid
    • F85212
    • SR-01000003119-3
    • Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-((1-methylethylidene)bis(oxy))-, (6alpha,11beta,16alpha)-
    • EINECS 216-196-8
    • DB00846
    • (1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
    • Fludroxycortide (JAN/INN)
    • Fludroxycortidum (INN-Latin)
    • Fludroxycortide [INN]
    • FLUDROXYCORTIDE [MART.]
    • CAS-1524-88-5
    • SPBio_002570
    • POPFMWWJOGLOIF-XWCQMRHXSA-N
    • Flurandrenolide [USAN:USP]
    • HMS2097A11
    • CORDRAN SP
    • CORDRAN-N COMPONENT FLURANDRENOLIDE
    • HMS3714A11
    • UNII-8EUL29XUQT
    • CORDRAN (TN)
    • Flurandrenolide (USP)
    • Prestwick_1065
    • Fludroxicortida [INN-Spanish]
    • Fludrossicortide
    • D07AC07
    • Pregn-4-ene-3,20-dione, 6alpha-fluoro-11beta,16alpha,17,21-tetrahydroxy-, cyclic 16,17-acetal with acetone
    • CHEBI:5127
    • Pregn-4-ene-3,20-dione, 6-alpha-fluoro-11-beta,16-alpha,17,21-tetrahydroxy-, cyclic 16,17-acetal with acetone
    • HY-B1013
    • W-108052
    • SMR000058825
    • 8EUL29XUQT
    • BSPBio_000649
    • FLURANDRENOLIDE [HSDB]
    • (1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-17-en-16-one
    • BPBio1_000715
    • MS-27824
    • Opera_ID_1618
    • NCGC00023234-05
    • NSC 757869
    • Flurandrenolide [USAN]
    • Tox21_110509
    • PREGN-4-ENE-3,20-DIONE, 6-FLUORO-11,21-DIHYDROXY-16,17-((1-METHYLETHYLIDENE)BIS(OXY))-, (6.ALPHA.,11.BETA.,16.ALPHA.)-
    • Prestwick2_000645
    • FLUDROXYCORTIDE [WHO-DD]
    • MLS000069556
    • HMS2233C04
    • Fludroxycortide;Flurandrenolone
    • Fludroxicortide
    • (2S,6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-2-fluoro-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a,10,10-tetramethyl-5,6,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-1H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-4(2H)-one
    • BRD-K00824317-001-03-0
    • NSC-757869
    • Floudroxycortide
    • Flurandrenolide 100 microg/mL in Acetonitrile
    • 6alpha-Fluoro-16alpha-hydroxyhydrocortisone 16,17-acetonide
    • FLURANDRENOLIDE [USP MONOGRAPH]
    • GTPL7606
    • 6alpha-Fluoro-11beta,16alpha,17,21-tetrahydroxyprogesterone cyclic 16,17-acetal with acetone
    • SCHEMBL4694
    • FLURANDRENOLIDE [ORANGE BOOK]
    • FLURANDRENOLIDE COMPONENT OF CORDRAN-N
    • Fluradrenolide
    • FLURANDRENOLIDE [USP-RS]
    • Fludrossicortide [DCIT]
    • Tox21_302611
    • FLURANDRENOLIDE (USP-RS)
    • FLURANDRENOLIDE [MI]
    • Flurandrenolide (USAN:USP)
    • HSDB 3084
    • HMS1570A11
    • Fludroxycortidum
    • DA-53261
    • MDL: MFCD00079290
    • インチ: 1S/C24H33FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1
    • InChIKey: POPFMWWJOGLOIF-XWCQMRHXSA-N
    • ほほえんだ: C[C@@]12[C@@]3(C(CO)=O)[C@@](OC(C)(O3)C)([H])C[C@@]1([H])[C@]4([H])C[C@H](F)C5=CC(CC[C@]5(C)[C@@]4([H])[C@@H](O)C2)=O

計算された属性

  • せいみつぶんしりょう: 436.22600
  • どういたいしつりょう: 436.22611693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 2
  • 複雑さ: 868
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.1Ų
  • ひょうめんでんか: 0
  • 互変異性体の数: 6
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.0796 (rough estimate)
  • ゆうかいてん: 247-255°
  • ふってん: 578.8±50.0 °C at 760 mmHg
  • フラッシュポイント: 303.8±30.1 °C
  • 屈折率: 1.5980 (estimate)
  • PSA: 93.06000
  • LogP: 2.49870
  • ひせんこうど: D +140-150° (CHCl3)

Flurandrenolide セキュリティ情報

Flurandrenolide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F70600-5mg
Flurandrenolide
1524-88-5 98%
5mg
¥2512.0 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47858-5mg
Flurandrenolide (Fludroxycortide)
1524-88-5 98%
5mg
¥1382.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47858-10mg
Flurandrenolide (Fludroxycortide)
1524-88-5 98%
10mg
¥1872.00 2023-09-08
TRC
F598650-1mg
Flurandrenolide
1524-88-5
1mg
$ 150.00 2023-09-07
eNovation Chemicals LLC
Y1254762-10mg
Flurandrenolide
1524-88-5 99%
10mg
$465 2024-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-228130-2.5 mg
Flurandrenolide,
1524-88-5
2.5 mg
¥1,504.00 2023-07-10
MedChemExpress
HY-B1013-2mg
Flurandrenolide
1524-88-5 99.82%
2mg
¥990 2024-04-19
MedChemExpress
HY-B1013-5mg
Flurandrenolide
1524-88-5 99.82%
5mg
¥1550 2024-04-19
MedChemExpress
HY-B1013-25mg
Flurandrenolide
1524-88-5 99.82%
25mg
¥4200 2024-04-19
A2B Chem LLC
AD18695-5mg
Flurandrenolide
1524-88-5 ≥98%
5mg
$85.00 2024-04-20

Flurandrenolide 関連文献

Flurandrenolideに関する追加情報

Flurandrenolide: A Comprehensive Overview

Flurandrenolide, also known by its CAS number 1524-88-5, is a synthetic corticosteroid that has been widely studied for its potential therapeutic applications. This compound belongs to the class of glucocorticoids, which are known for their potent anti-inflammatory and immunosuppressive properties. Recent advancements in pharmacological research have shed new light on the mechanisms of action and clinical applications of Flurandrenolide, making it a subject of interest in both academic and industrial settings.

The chemical structure of Flurandrenolide is characterized by a steroidal nucleus with specific functional groups that contribute to its biological activity. The molecule's ability to bind to the glucocorticoid receptor (GR) plays a pivotal role in its therapeutic effects. Studies have shown that Flurandrenolide exhibits high affinity for the GR, which is essential for its anti-inflammatory and immunomodulatory properties. This characteristic makes it a promising candidate for treating conditions such as autoimmune diseases, allergic reactions, and inflammatory disorders.

One of the most recent breakthroughs in the study of Flurandrenolide involves its role in modulating immune responses. Researchers have discovered that Flurandrenolide can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key players in inflammatory processes. This finding has significant implications for the treatment of chronic inflammatory diseases, where excessive cytokine production is a major pathological feature.

In addition to its anti-inflammatory effects, Flurandrenolide has also been investigated for its potential in combating oxidative stress. Oxidative stress is a condition characterized by an imbalance between free radicals and antioxidants in the body, leading to cellular damage and various diseases. Recent studies have demonstrated that Flurandrenolide can enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, thereby mitigating oxidative stress-induced damage. This property positions Flurandrenolide as a potential therapeutic agent in diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

The pharmacokinetics of Flurandrenolide have also been a focal point of recent research. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic use. Studies have revealed that Flurandrenolide exhibits favorable bioavailability when administered orally, making it a convenient option for patients. Furthermore, its metabolism involves cytochrome P450 enzymes, which are known to play a significant role in drug-drug interactions. This knowledge is essential for ensuring safe and effective dosing regimens.

Another area of interest in the study of Flurandrenolide is its potential for targeted drug delivery systems. Researchers are exploring innovative ways to deliver this compound directly to inflamed tissues or specific cellular compartments, thereby minimizing systemic side effects. Nanotechnology-based approaches, such as liposomal encapsulation and polymeric nanoparticles, have shown promise in enhancing the delivery efficiency of Flurandrenolide while reducing its toxicity.

Despite its numerous therapeutic benefits, Flurandrenolide is not without limitations. Like other glucocorticoids, it carries risks of adverse effects when used long-term or at high doses. These include corticosteroid-induced osteoporosis, hyperglycemia, and immunosuppression. However, recent studies have identified strategies to mitigate these side effects. For instance, low-dose regimens combined with calcium and vitamin D supplementation have been shown to reduce the risk of osteoporosis in patients receiving long-term therapy with Flurandrenolide.

The clinical applications of Flurandrenolide are vast and continue to expand with ongoing research. It has been successfully used in the treatment of various conditions, including rheumatoid arthritis, asthma, and systemic lupus erythematosus (SLE). In SLE patients, Flurandrenolide has demonstrated significant efficacy in reducing disease activity by suppressing autoimmune responses. Moreover, its use in pediatric populations has been explored extensively, with studies indicating that it can be safely administered to children with certain inflammatory conditions.

In conclusion, Flurandrenolide (CAS 1524-88-5) stands out as a versatile synthetic corticosteroid with a wide range of therapeutic applications. Its potent anti-inflammatory properties combined with recent advancements in understanding its mechanisms of action make it an invaluable tool in modern medicine. As research continues to uncover new insights into its pharmacology and clinical utility, Flurandrenolide is poised to play an even greater role in the treatment of inflammatory and immune-mediated diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1524-88-5)Flurandrenolide
A908024
清らかである:99%/99%/99%
はかる:5mg/10mg/25mg
価格 ($):194.0/263.0/527.0